molecular formula C11H10BrNO2 B14918079 2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide

2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14918079
M. Wt: 268.11 g/mol
InChI Key: RKUVEYCQAKEPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide is an organic compound that features a bromophenyl group attached to an acetamide moiety with a propynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-bromophenol with propargylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and the reaction is often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetamides, while oxidation and reduction reactions can produce corresponding oxides or amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the acetamide moiety can form hydrogen bonds with target molecules. The propynyl group may also participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenoxyacetic acid
  • 4-bromophenoxyethanol
  • 4-bromophenoxypropionic acid

Uniqueness

2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and its ability to interact with specific molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-prop-2-ynylacetamide

InChI

InChI=1S/C11H10BrNO2/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h1,3-6H,7-8H2,(H,13,14)

InChI Key

RKUVEYCQAKEPAF-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)COC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.